
1-(Bromoethynyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromoethynyl)naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromoethynyl group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)naphthalene can be synthesized through the bromination of naphthalene followed by the introduction of an ethynyl group. The process typically involves the following steps:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst to form 1-bromonaphthalene.
Introduction of Ethynyl Group: The 1-bromonaphthalene is then reacted with an ethynylating agent under specific conditions to introduce the ethynyl group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromoethynyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form different derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.
Addition Reactions: Halogens, hydrogen, and other electrophiles are used in addition reactions.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, such as nitriles, alkenes, and alcohols .
Scientific Research Applications
1-(Bromoethynyl)naphthalene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromoethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the ethynyl group.
2-Bromonaphthalene: An isomer with the bromine atom at the second position.
1-Chloronaphthalene: Similar structure with a chlorine atom instead of bromine.
1-Fluoronaphthalene: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(Bromoethynyl)naphthalene is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
77295-80-8 |
|---|---|
Molecular Formula |
C12H7Br |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromoethynyl)naphthalene |
InChI |
InChI=1S/C12H7Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H |
InChI Key |
ZHRANKYVJQQBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
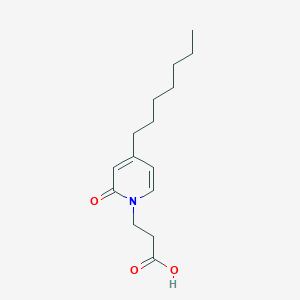
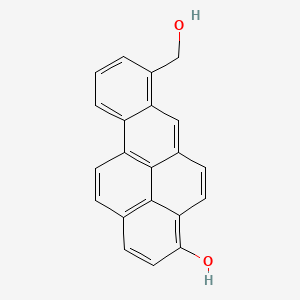
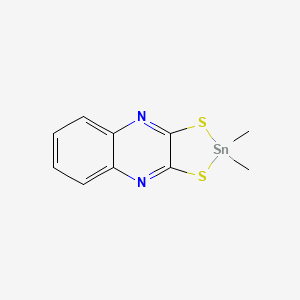
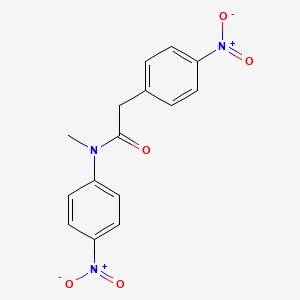
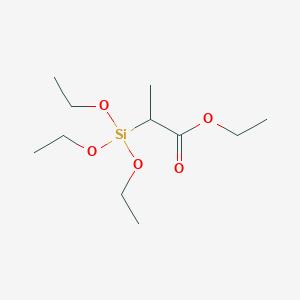
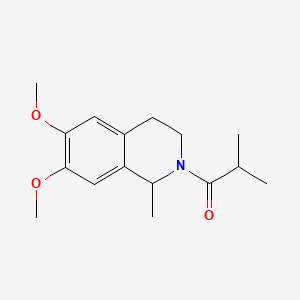
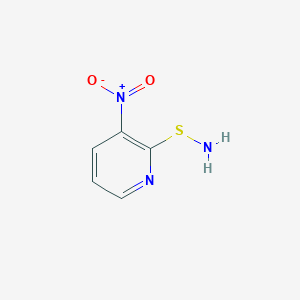
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
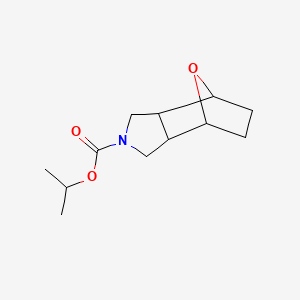
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
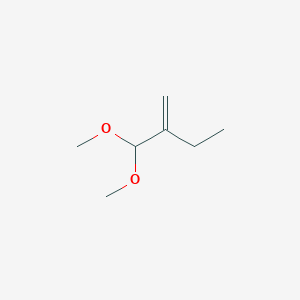
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)
